Thiourea, N-(2-methylphenyl)-N'-4H-1,2,4-triazol-4-yl-
Description
Introduction to Thiourea, N-(2-Methylphenyl)-N'-4H-1,2,4-Triazol-4-yl-
Thiourea, N-(2-methylphenyl)-N'-4H-1,2,4-triazol-4-yl- is a structurally unique compound characterized by the fusion of a thiourea backbone with a 1,2,4-triazole ring. The thiourea moiety, defined by the general formula $$ \text{SC(NHR)(NH}_2\text{)} $$, serves as a hydrogen-bond donor and acceptor, while the 1,2,4-triazole ring contributes aromaticity and electron-rich coordination sites. This hybrid architecture enables dual functionality: the thiourea component facilitates molecular recognition and catalytic activity, whereas the triazole ring enhances stability and participation in cycloaddition reactions.
The compound’s synthesis typically involves the reaction of o-substituted aniline derivatives with isothiocyanates, followed by cyclization or functionalization steps to incorporate the triazole ring. Its structural complexity positions it as a precursor for pharmaceuticals, agrochemicals, and coordination polymers, reflecting the broader utility of heterocyclic thiourea derivatives in modern chemistry.
Properties
CAS No. |
5102-33-0 |
|---|---|
Molecular Formula |
C10H11N5S |
Molecular Weight |
233.30 g/mol |
IUPAC Name |
1-(2-methylphenyl)-3-(1,2,4-triazol-4-yl)thiourea |
InChI |
InChI=1S/C10H11N5S/c1-8-4-2-3-5-9(8)13-10(16)14-15-6-11-12-7-15/h2-7H,1H3,(H2,13,14,16) |
InChI Key |
JGKGACNNRWINOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NN2C=NN=C2 |
solubility |
27.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagents
Reaction Mechanism Insights
- The nucleophilic amine group on the 4H-1,2,4-triazol-4-yl moiety attacks the electrophilic carbon of the isothiocyanate group on 2-methylphenyl isothiocyanate.
- This leads to the formation of the thiourea linkage (-NH-C(=S)-NH-).
- The reaction is favored at room temperature in polar aprotic solvents like DMF, which stabilize intermediates and facilitate the reaction.
Alternative Methods and Microwave-Assisted Synthesis
- Microwave irradiation has been employed to accelerate similar cyclization and thiourea formation reactions, reducing reaction times from hours to minutes while maintaining high yields (above 90%).
- Solvent-free microwave conditions can also promote the formation of fused heterocyclic thiadiazole derivatives from similar precursors, but for the specific thiourea compound, DMF-mediated room temperature synthesis remains standard.
Characterization and Analytical Data
The synthesized Thiourea, N-(2-methylphenyl)-N'-4H-1,2,4-triazol-4-yl- is characterized by:
Summary Table of Preparation Methods
| Methodology | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclodehydration of thiosemicarbazides | Reflux in 10% NaOH aqueous solution | 85–88 | Formation of 1,2,4-triazole-3-thiones |
| Reaction with aryl isothiocyanates | DMF, room temperature, 24 h | 85–90 | Formation of N,N'-disubstituted thioureas |
| Microwave-assisted synthesis | Microwave irradiation, solvent-free or DMF | 90+ | Faster reaction, sometimes used for analogs |
Research Findings and Notes
- The reaction of 4H-1,2,4-triazol-4-yl amines with aryl isothiocyanates is highly selective and yields stable thiourea derivatives with potential biological activities such as antifungal and anticancer properties.
- The choice of solvent and temperature critically influences the product; room temperature in DMF favors thiourea formation, while prolonged heating or microwave irradiation can lead to cyclized thiadiazole derivatives.
- Purification by recrystallization from ethanol or acetonitrile ensures high purity, confirmed by spectral and elemental analyses.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(2-methylphenyl)-N’-4H-1,2,4-triazol-4-yl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiourea derivatives
Scientific Research Applications
Chemical Properties and Structure
Thiourea, N-(2-methylphenyl)-N'-4H-1,2,4-triazol-4-yl- features a thiourea functional group combined with a triazole moiety. Its molecular formula is with a molecular weight of approximately 225.29 g/mol. The unique structural configuration contributes to its diverse biological activities and applications.
Antimicrobial Activity
Thiourea derivatives have been extensively studied for their antimicrobial properties. For instance, compounds incorporating thiourea and triazole motifs have demonstrated significant activity against various pathogens:
- Tuberculosis : A study highlighted the synthesis of hybrid compounds that combine thiourea and 1,3,4-thiadiazole motifs, which showed promising activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 10.96 to 17.81 µM .
- Fungal Infections : Research on novel nopol derivatives bearing the thiourea moiety indicated effective antifungal activity against Fusarium oxysporum and Aspergillus niger, showcasing the compound's potential in treating fungal infections .
Anticancer Properties
The compound has also been explored for its anticancer potential. Studies have indicated that certain thiourea derivatives exhibit selective cytotoxicity against various cancer cell lines, including non-small cell lung cancer . The structural characteristics of thiourea derivatives contribute to their ability to inhibit tumor growth effectively.
Agricultural Applications
Thiourea compounds are recognized for their role in agriculture, particularly as pesticides and herbicides. The biological activity of thiourea derivatives extends to:
- Insecticidal Properties : Some studies have reported the insecticidal efficacy of thiourea derivatives against agricultural pests, making them valuable in crop protection practices .
- Plant Growth Regulation : Thiourea compounds can influence plant growth processes, enhancing crop yield and resistance to stress factors .
Synthesis and Structural Variations
The synthesis of thiourea, N-(2-methylphenyl)-N'-4H-1,2,4-triazol-4-yl-, typically involves multi-step reactions that integrate various chemical moieties. The incorporation of different substituents on the phenyl ring can lead to variations in biological activity:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Thiourea | Simple thiourea | Basic structure without additional functional groups |
| 1-(3-chlorophenyl)-3-(4H-1,2,4-triazol-4-yl)thiourea | Triazole-thiourea derivative | Enhanced antimicrobial properties |
| N-(4-chlorophenyl)-N'-(1H-pyrazol-5-yl)thiourea | Pyrazole-thiourea derivative | Potential antitumor activity |
Case Studies
Several case studies illustrate the applications of thiourea derivatives:
- Synthesis and Evaluation Against Tuberculosis : A study synthesized novel compounds combining thiourea and triazole motifs which were evaluated for their efficacy against multidrug-resistant strains of Mycobacterium tuberculosis, demonstrating promising results .
- Antifungal Activity Assessment : Research on nopol-derived thioureas revealed significant antifungal activities against various fungal strains, indicating their potential as effective agricultural fungicides .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of thiourea derivatives on cancer cell lines have shown varying degrees of effectiveness, suggesting avenues for further exploration in cancer therapeutics .
Mechanism of Action
The mechanism of action of thiourea, N-(2-methylphenyl)-N’-4H-1,2,4-triazol-4-yl-, involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs, focusing on structural variations, synthesis routes, and reported biological activities:
Key Research Findings from Analog Studies
Antifungal Activity : Triazole-thiourea hybrids, such as those in , demonstrated potent antifungal activity against Candida spp. and Aspergillus spp. (MIC values: 2–8 µg/mL). The thiourea-triazole scaffold likely disrupts fungal membrane integrity via thiol interaction .
Antimicrobial Potential: N-Allyl analogs (CAS 301320-82-1) showed moderate activity against E. coli and S. aureus in preliminary assays, suggesting the importance of lipophilic substituents for membrane penetration .
Enzyme Inhibition : Derivatives with chlorophenyl groups (e.g., CAS 606102-10-7) exhibited dual inhibition of aromatase and sulfatase enzymes (IC50: 0.1–1.2 µM), highlighting the role of halogenated aryl groups in enhancing binding affinity .
Synthetic Flexibility : Propargyl-substituted triazoles () were synthesized via Schiff base intermediates, achieving yields >70% under reflux conditions. This method could be adapted for the target compound .
Structural-Activity Relationship (SAR) Insights
- Aryl Substituents : Electron-withdrawing groups (e.g., -Cl, -CF3) on the phenyl ring enhance enzyme inhibition, while alkyl groups (e.g., -CH3) improve bioavailability .
- Linker Flexibility : Thiourea bridges outperform amide or sulfonamide linkers in hydrogen-bonding interactions, critical for target engagement .
- Triazole Modifications: Substituents on the triazole ring (e.g., hydrazino, propargyl) influence solubility and metabolic stability .
Biological Activity
Thiourea, N-(2-methylphenyl)-N'-4H-1,2,4-triazol-4-yl- is a compound that combines a thiourea functional group with a 1,2,4-triazole moiety. This unique structural configuration contributes to its diverse biological activities and potential applications in medicinal chemistry and agriculture. This article delves into its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H11N5S
- Molecular Weight : Approximately 225.29 g/mol
- Structure : The compound features a thiourea core linked to a 1,2,4-triazole ring and a methyl-substituted phenyl group.
Biological Activities
Thiourea derivatives are known for their broad spectrum of biological activities. The specific compound exhibits several notable effects:
-
Antimicrobial Activity :
- Thiourea derivatives often demonstrate significant antimicrobial properties against various pathogens. For instance, compounds similar to thiourea, N-(2-methylphenyl)-N'-4H-1,2,4-triazol-4-yl-, have been tested against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
-
Antitumor Effects :
- Research indicates that certain thiourea derivatives can induce apoptosis in cancer cell lines. The mechanisms may involve the depletion of mitochondrial thiol content and the induction of mitochondrial permeability transition . In particular, derivatives have shown potential as inhibitors of ribonucleotide reductase, which is crucial for DNA synthesis .
- Immunomodulatory Effects :
Synthesis Methods
The synthesis of thiourea, N-(2-methylphenyl)-N'-4H-1,2,4-triazol-4-yl- typically involves several steps:
- Formation of Thiourea : The initial step often includes the reaction between isothiocyanates and amines to form thioureas.
- Cyclization : The triazole ring can be introduced through cyclization reactions involving hydrazine derivatives and carbonyl compounds .
- Purification : Final products are usually purified using crystallization or chromatography techniques.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various thiourea derivatives against pathogenic bacteria and fungi. The results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor properties of thiourea derivatives in vitro. The study found that these compounds could effectively induce apoptosis in K562 leukemia cells at low micromolar concentrations (IC50 = 0.004 μM), suggesting their potential as anticancer agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Thiourea (CAS No. 62-56-6) | Simple thiourea | Basic structure without additional functional groups |
| N-(4-chlorophenyl)-N'-thiosemicarbazide | Thiosemicarbazide | Exhibits different biological activity patterns |
| 1-(3-chlorophenyl)-3-(4H-1,2,4-triazol-4-yl)thiourea | Triazole-thiourea derivative | Enhanced antimicrobial properties |
The uniqueness of thiourea, N-(2-methylphenyl)-N'-4H-1,2,4-triazol-4-yl-, lies in its specific combination of functional groups which enhances its biological activity compared to simpler thioureas or other derivatives.
Q & A
Basic Synthesis and Purification Methods
Q: What are the standard protocols for synthesizing N-(2-methylphenyl)-N'-4H-1,2,4-triazol-4-yl-thiourea derivatives? Methodological Answer: Synthesis typically involves multi-step reactions, such as:
- Step 1: Reacting thiosemicarbazide derivatives with substituted phenyl isothiocyanates in alkaline media (e.g., NaOH) to form intermediate thioureas .
- Step 2: Cyclization via nucleophilic substitution or condensation with reagents like acetic anhydride to form the 1,2,4-triazole ring .
- Purification: Recrystallization from ethanol or acetonitrile is common, with yields ranging from 60–85%. Analytical validation via melting point, elemental analysis (C, H, N, S), and IR spectroscopy confirms purity .
Advanced Synthesis: Optimizing Reaction Conditions
Q: How can researchers optimize reaction conditions to improve yield and selectivity for triazole-thiourea derivatives? Methodological Answer: Key strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) enhance cyclization efficiency at 80–100°C .
- Catalysis: Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) accelerate ring closure.
- Time-Temperature Profiling: Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation. For example, refluxing for 4–6 hours maximizes conversion .
Basic Structural Characterization Techniques
Q: What spectroscopic methods are essential for confirming the structure of this compound? Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., C=S stretch at 1250–1300 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
- ¹H/¹³C NMR: Key signals include aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.6 ppm), and thiourea NH protons (δ 9.5–10.5 ppm, broad) .
- Elemental Analysis: Matches calculated C, H, N, and S percentages to confirm stoichiometry .
Advanced Characterization: Computational Modeling
Q: How can DFT calculations complement experimental data in studying this compound’s electronic properties? Methodological Answer:
- Geometry Optimization: Use Gaussian or ORCA software to optimize molecular geometry at the B3LYP/6-31G(d,p) level .
- NMR Prediction: GIAO (Gauge-Independent Atomic Orbital) methods correlate computed chemical shifts with experimental NMR data to validate tautomeric forms .
- Frontier Molecular Orbitals (FMOs): Analyze HOMO-LUMO gaps to predict reactivity and stability .
Basic Biological Activity Screening
Q: What in vitro assays are used to evaluate antimicrobial or anticancer activity? Methodological Answer:
- Antimicrobial Testing: Follow CLSI guidelines for agar dilution or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), reporting MIC values (µg/mL) .
- Cytotoxicity Assays: Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values. Compare selectivity indices (SI) against non-cancerous cells (e.g., HEK-293) .
Advanced Pharmacological Mechanisms
Q: How can researchers investigate the cyclooxygenase (COX) inhibition mechanism of this compound? Methodological Answer:
- Enzyme Assays: Use fluorometric or colorimetric COX-1/COX-2 inhibition kits to measure % inhibition at varying concentrations (e.g., 1–100 µM) .
- Molecular Docking: Dock the compound into COX-2 active sites (PDB: 5KIR) using AutoDock Vina to identify key interactions (e.g., hydrogen bonds with Arg120, hydrophobic contacts with Tyr355) .
- Prostaglandin E₂ (PGE₂) ELISA: Quantify PGE₂ levels in LPS-stimulated macrophages to confirm downstream anti-inflammatory effects .
Handling Data Contradictions in Biological Activity
Q: How should researchers address discrepancies in cytotoxicity data across studies? Methodological Answer:
- Source Validation: Cross-check cell line authenticity (e.g., STR profiling) and culture conditions (e.g., serum type, passage number) .
- Dose-Response Reproducibility: Repeat assays with triplicate technical and biological replicates.
- Meta-Analysis: Compare data across studies using standardized metrics (e.g., log-transformed IC₅₀) and statistical tools (e.g., ANOVA with post-hoc tests) .
Experimental Design: Integrating Theoretical Frameworks
Q: How can conceptual frameworks guide the design of derivatives with enhanced bioactivity? Methodological Answer:
- SAR Studies: Systematically modify substituents (e.g., electron-withdrawing groups on the phenyl ring) and correlate changes with bioactivity using regression models .
- Free-Wilson Analysis: Quantify contributions of specific functional groups to activity .
- Theoretical Basis: Anchor studies to hypotheses like "increased lipophilicity improves membrane permeability," validated via logP calculations (e.g., Crippen’s method) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
